N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a pyrazolo[3,4-b]pyridine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: Shares structural similarities but differs in the core structure and functional groups.
2,6-Pyridinedicarboxamide: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1011398-58-5 |
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Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-14-8-7-9-15(2)20(14)25-22(27)17-12-19(16-10-5-4-6-11-16)24-21-18(17)13-23-26(21)3/h4-13H,1-3H3,(H,25,27) |
InChI Key |
RBRNHUIPGMJAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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